molecular formula C25H21ClN2O5S B2534965 2-[3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 866590-93-4

2-[3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2534965
CAS No.: 866590-93-4
M. Wt: 496.96
InChI Key: JEURYQAMAUDDBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not specified in the search results, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a method that’s not well developed but has been reported to be utilized in a radical approach . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Novel Phosphodiesterase 4 Inhibitor for Pulmonary Diseases

CHF6001 is a novel phosphodiesterase 4 (PDE4) inhibitor designed for use in pulmonary diseases by inhaled administration. It has shown potential in suppressing lung function decline and eosinophilia in antigen-induced conditions in rats. Its effectiveness against neutrophil infiltration in tobacco smoke-exposed mice suggests a role in treating asthma and chronic obstructive respiratory disease through topical administration, showing a wide therapeutic window and good tolerability in relevant animal models (Villetti et al., 2015).

Antiviral and Antiapoptotic Effects Against Japanese Encephalitis

A novel anilidoquinoline derivative has demonstrated significant antiviral and antiapoptotic effects in vitro, with therapeutic efficacy in treating Japanese encephalitis. This suggests potential applications in antiviral therapies, indicating a promising avenue for further research into related compounds (Ghosh et al., 2008).

Anticancer and Antimicrobial Properties

Several studies have explored the anticancer and antimicrobial properties of quinoline and sulfonamide derivatives. These compounds exhibit potent activity against various cancer cell lines and microbial species, suggesting a role in developing new therapeutic agents for cancer and infectious diseases. Notably, derivatives have shown potent COX-2 inhibitory activity, antimicrobial activities, and the ability to inhibit tubulin polymerization, indicating their potential in anti-inflammatory, antimicrobial, and anticancer therapies (Ghorab et al., 2015; Desai et al., 2007; Fukami et al., 2000).

Photoluminescence and Material Science Applications

Compounds related to quinolines have been investigated for their photoluminescent properties and potential applications in material sciences. These studies highlight the versatility of quinoline derivatives in developing new materials with desirable optical and electronic properties, suggesting a broad area of application beyond biomedical sciences (Tan et al., 2018).

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-2-33-19-10-13-22-21(14-19)25(30)23(34(31,32)20-11-8-17(26)9-12-20)15-28(22)16-24(29)27-18-6-4-3-5-7-18/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEURYQAMAUDDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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